molecular formula C8H13NO3 B6268424 rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis CAS No. 336103-00-5

rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis

Cat. No.: B6268424
CAS No.: 336103-00-5
M. Wt: 171.2
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Description

rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis is a stereoisomeric compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural configuration, which includes a cyclohexane ring with carbamoyl and carboxylic acid functional groups in a cis configuration.

Properties

CAS No.

336103-00-5

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of carbamoyl and carboxylic acid functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and biologically active compounds. Additionally, this compound is utilized in industrial processes for the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The carbamoyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis include rac-(1R,2S)-2-(isopropoxycarbonyl)cyclohexane-1-carboxylic acid and rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This compound’s cis configuration and the presence of both carbamoyl and carboxylic acid groups make it a valuable intermediate in various synthetic and research applications.

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